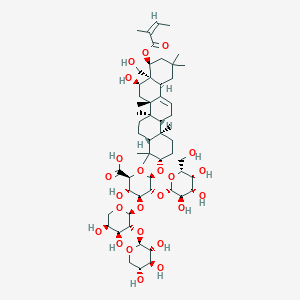![molecular formula C30H39O4P B12294840 tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
tris[2-(2-methylpropyl)phenyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリス[2-(2-メチルプロピル)フェニル]リン酸は、分子式がC30H39O4Pである有機リン化合物です。これは、プラスチックや繊維など、さまざまな材料の難燃剤として一般的に使用されています。この化合物は、高い熱安定性と可燃性を低減する効果で知られています。
準備方法
合成経路と反応条件
トリス[2-(2-メチルプロピル)フェニル]リン酸の合成は、通常、フェノール誘導体とオキシ塩化リン(POCl3)をピリジンなどの塩基の存在下で反応させることから始まります。反応は、リン酸クロリデートの中間体を生成することから始まり、その後、追加のフェノール誘導体と反応して最終生成物を生成します。
工業生産方法
トリス[2-(2-メチルプロピル)フェニル]リン酸の工業生産では、通常、連続フローリアクターを使用し、品質と収量の一貫性を確保しています。このプロセスでは、反応条件を最適化するために、反応物の制御された添加と正確な温度調節が行われます。最終生成物は、蒸留または再結晶によって精製され、所望の純度が達成されます。
化学反応の分析
反応の種類
トリス[2-(2-メチルプロピル)フェニル]リン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されてリン酸誘導体になります。
還元: 還元反応は、リン酸基をホスファイトまたはホスフィン誘導体に変換できます。
置換: フェニル基は、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 求電子置換反応では、通常、ニトロ化には硝酸(HNO3)、臭素化には臭素(Br2)などの試薬が使用されます。
主要な生成物
酸化: リン酸誘導体。
還元: ホスファイトまたはホスフィン誘導体。
置換: ニトロ化またはハロゲン化されたフェニル誘導体。
科学研究の応用
トリス[2-(2-メチルプロピル)フェニル]リン酸は、さまざまな科学研究に幅広く応用されています。
化学: 材料の耐火性を高めるために、ポリマー化学における難燃剤添加剤として使用されます。
生物学: 内分泌かく乱物質としての役割など、生物系への潜在的な影響について研究されています。
医学: 生体膜と相互作用する能力のために、薬物送達システムにおける潜在的な用途について調査されています。
産業: プラスチック、繊維、コーティングなど、難燃性材料の生産に広く使用されています。
科学的研究の応用
Tris[2-(2-methylpropyl)phenyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and coatings.
作用機序
トリス[2-(2-メチルプロピル)フェニル]リン酸の作用機序は、燃焼プロセスを妨害する能力に関係しています。この化合物は、加熱するとリン酸誘導体を放出し、材料の表面に炭化層の形成を促進することにより、難燃剤として作用します。この炭化層は障壁として機能し、さらなる燃焼を防ぎ、可燃性ガスの放出を抑制します。
類似化合物との比較
類似化合物
- トリス[4-(2-メチルプロピル)フェニル]リン酸
- トリス[2-エチルヘキシル]リン酸
- トリス[2-(2-メチルエチル)フェニル]リン酸
独自性
トリス[2-(2-メチルプロピル)フェニル]リン酸は、熱安定性と難燃効率のバランスをとる特定の分子構造により、独自性があります。類似の化合物と比較して、高温での用途で優れた性能を発揮し、長時間熱にさらされても劣化しにくいという特徴があります。
トリス[2-(2-メチルプロピル)フェニル]リン酸の特性と用途を理解することで、研究者や業界の専門家は、さまざまな分野でこの化合物をより効果的に活用し、材料の安全性と性能を向上させることができます。
特性
分子式 |
C30H39O4P |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
tris[2-(2-methylpropyl)phenyl] phosphate |
InChI |
InChI=1S/C30H39O4P/c1-22(2)19-25-13-7-10-16-28(25)32-35(31,33-29-17-11-8-14-26(29)20-23(3)4)34-30-18-12-9-15-27(30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3 |
InChIキー |
DWMQNAXUFKJJTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC(C)C)OC3=CC=CC=C3CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


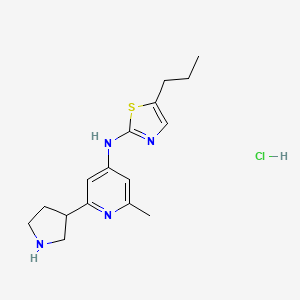
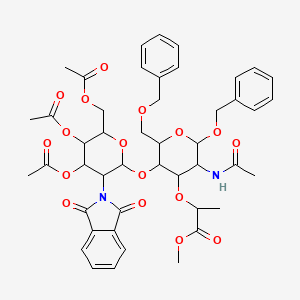
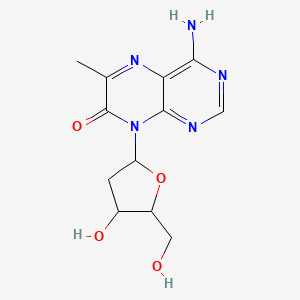

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)
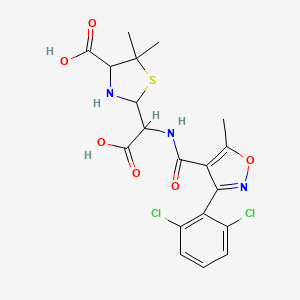
![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)
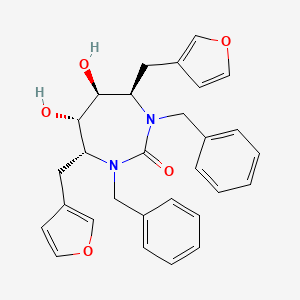

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
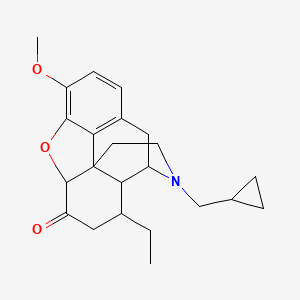
![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
